

Performance Evaluation of Sodium 1-Undecanesulfonate from Different Commercial Suppliers

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Compound of Interest

Compound Name: Sodium 1-undecanesulfonate

Cat. No.: B1324536

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **Sodium 1-undecanesulfonate** from various commercial suppliers. Due to the limited availability of direct comparative studies in published literature, this guide focuses on summarizing commercially available product specifications and providing detailed experimental protocols for researchers to conduct their own performance evaluations. Understanding the potential for lot-to-lot variability and differences between suppliers is critical for ensuring the reproducibility and accuracy of experimental results.

Supplier Product Specifications

Sodium 1-undecanesulfonate is primarily offered as a high-purity reagent for applications such as ion-pair chromatography. Most suppliers guarantee a minimum purity of 98.0%. Below is a summary of specifications from several commercial suppliers. Researchers are encouraged to request lot-specific certificates of analysis for more detailed information.

Supplier	Product Name	Purity Specification	Physical Form	Primary Application Noted
TCI America	Sodium 1-Undecanesulfonate	≥98.0% (Titration)[1]	White powder to crystal[2]	Reagent for Ion-Pair Chromatography[1]
Otto Chemie Pvt. Ltd.	1-Undecane sulphonic acid sodium salt, for HPLC	98%[3][4]	Powder or chunks[3][4]	For HPLC, catalyst in pharmaceutical research[3][4]
Sigma-Aldrich (Ambeed)	Sodium undecane-1-sulfonate	>98.0%(T)	White powder to crystal	Not Specified
Lab Pro Inc.	Sodium 1-Undecanesulfonate	Min. 98.0 (T)[5]	Solid, White[5]	Not Specified
CymitQuimica (TCI)	Sodium 1-Undecanesulfonate	>98.0%(T)[6]	White powder to crystal[6]	Not Specified

Key Performance Parameters and Experimental Protocols

To ensure the quality and consistency of **Sodium 1-undecanesulfonate** for research and development, particularly in regulated environments, it is crucial to evaluate several key performance parameters. The following sections detail the experimental protocols for these evaluations.

Purity Analysis

Even minor impurities can significantly impact the performance of an ion-pairing reagent or surfactant. Therefore, verifying the purity of **Sodium 1-undecanesulfonate** from different

suppliers or lots is a critical first step.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC) with UV Detection

- **Standard Preparation:** Accurately weigh and dissolve a reference standard of **Sodium 1-undecanesulfonate** in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
- **Sample Preparation:** Prepare solutions of **Sodium 1-undecanesulfonate** from different suppliers at the same concentration as the reference standard.
- **HPLC Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - **Mobile Phase:** A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
 - **Flow Rate:** 1.0 mL/min.
 - **Injection Volume:** 10 μ L.
 - **Detection:** UV at 210 nm.
- **Analysis:** Inject the calibration standards to generate a calibration curve. Inject the samples from different suppliers. The purity can be calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Critical Micelle Concentration (CMC) Determination

As a surfactant, the CMC is a fundamental property of **Sodium 1-undecanesulfonate**, indicating the concentration at which micelles begin to form.^[7] This is particularly important in formulation development.

Experimental Protocol: CMC Determination by Surface Tension Measurement

- **Solution Preparation:** Prepare a stock solution of **Sodium 1-undecanesulfonate** in deionized water. Create a series of dilutions with decreasing concentrations.
- **Surface Tension Measurement:** Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature.
- **Data Analysis:** Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes sharply is the CMC.[8]

Solubility Assessment

The solubility of **Sodium 1-undecanesulfonate** in relevant solvent systems is crucial for its application in chromatography and drug formulation.

Experimental Protocol: Equilibrium Solubility Method

- **Sample Preparation:** Add an excess amount of **Sodium 1-undecanesulfonate** to a known volume of the solvent of interest (e.g., water, methanol, acetonitrile) in a sealed container.
- **Equilibration:** Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:** After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it gravimetrically, and determine the concentration of the dissolved **Sodium 1-undecanesulfonate** using a suitable analytical method, such as HPLC-UV.

Performance in Ion-Pair Chromatography

The primary application of **Sodium 1-undecanesulfonate** is as an ion-pairing reagent in reversed-phase HPLC. Its performance in this context can be evaluated by assessing chromatographic parameters such as peak shape, retention time stability, and resolution.

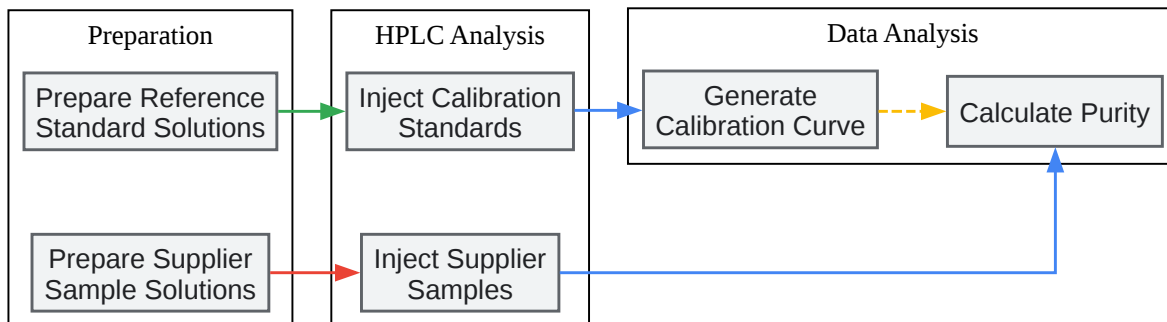
Experimental Protocol: Evaluation of Chromatographic Performance

- **Test Mixture:** Prepare a test mixture containing a set of relevant analytes (e.g., basic drugs, peptides) that are known to be well-separated using ion-pair chromatography.

- Mobile Phase Preparation: Prepare mobile phases containing **Sodium 1-undecanesulfonate** from different suppliers at the same concentration (e.g., 5 mM) in an appropriate buffer/organic solvent mixture.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with each mobile phase.
 - Inject the test mixture multiple times to assess reproducibility.
 - Record the chromatograms and evaluate the following parameters:
 - Peak Asymmetry: Assess the tailing or fronting of the analyte peaks.
 - Retention Time Reproducibility: Calculate the relative standard deviation (RSD) of the retention times for each analyte across multiple injections.
 - Resolution: Calculate the resolution between critical peak pairs.
- Comparison: Compare the chromatographic performance obtained with **Sodium 1-undecanesulfonate** from different suppliers. Significant differences in these parameters could indicate variations in purity or the presence of impurities that affect the chromatographic separation.

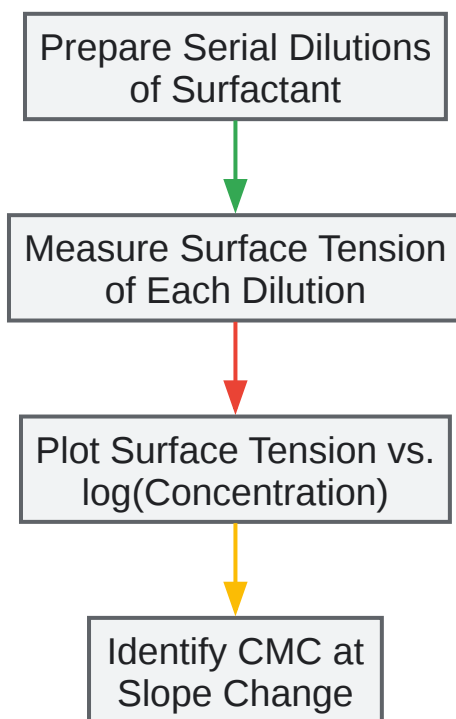
Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the key evaluation protocols.



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Caption: Workflow for HPLC-based purity analysis.



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Caption: Workflow for CMC determination via surface tension.

Conclusion

While commercial suppliers of **Sodium 1-undecanesulfonate** generally provide a product of high purity, the potential for lot-to-lot variability and subtle differences between manufacturers necessitates a thorough in-house performance evaluation. By implementing the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical reagent, thereby enhancing the reliability and reproducibility of their scientific outcomes. It is always recommended to source from reputable suppliers and to request detailed certificates of analysis for each lot.

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